Ethyl 2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a thiazole ring, a chlorophenyl group, and a ureido linkage, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.
Ureido Linkage Formation: The ureido linkage is formed by reacting an isocyanate with an amine group on the thiazole ring.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The ureido linkage can undergo nucleophilic substitution reactions with amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, alcohols, and other nucleophiles under mild to moderate temperatures.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted ureido derivatives.
Scientific Research Applications
Ethyl 2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxylate: Similar structure but with a different position of the chlorine atom on the phenyl ring.
Ethyl 2-(3-(3-bromophenyl)ureido)-4-methylthiazole-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(3-(3-chlorophenyl)ureido)-4-ethylthiazole-5-carboxylate: Similar structure but with an ethyl group on the thiazole ring instead of a methyl group.
These compounds may exhibit different chemical reactivity, biological activity, and physical properties due to the variations in their structures.
Properties
IUPAC Name |
ethyl 2-[(3-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-3-21-12(19)11-8(2)16-14(22-11)18-13(20)17-10-6-4-5-9(15)7-10/h4-7H,3H2,1-2H3,(H2,16,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEHQCFZQOPIHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)NC2=CC(=CC=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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